molecular formula Pt B1197947 Platinum CAS No. 7440-06-4

Platinum

Cat. No.: B1197947
CAS No.: 7440-06-4
M. Wt: 195.08 g/mol
InChI Key: BASFCYQUMIYNBI-UHFFFAOYSA-N
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Description

Platinum is a precious, silver-white metal known for its rarity and high market value. It is a dense, malleable, and ductile transition metal that is highly resistant to corrosion and chemical attack. This compound is one of the six this compound group metals, which also include ruthenium, rhodium, palladium, osmium, and iridium . It is widely used in various industries due to its unique properties, such as high melting point, excellent electrical conductivity, and catalytic capabilities .

Mechanism of Action

Target of Action

Platinum-based compounds, such as cisplatin, primarily target DNA within cancer cells. The this compound atoms form covalent bonds with the nitrogen atoms on the purine bases of DNA, leading to the formation of this compound-DNA adducts . These adducts interfere with DNA replication and transcription, ultimately triggering cell death.

Mode of Action

Upon entering the cell, this compound compounds undergo aquation, replacing their chloride ligands with water molecules. This activated form then binds to DNA, forming intrastrand and interstrand cross-links . These cross-links distort the DNA helix, preventing the replication machinery from functioning correctly and leading to apoptosis (programmed cell death).

Biochemical Pathways

The formation of this compound-DNA adducts activates several biochemical pathways. The most notable is the DNA damage response (DDR) pathway, which includes the activation of proteins such as p53 and ATM/ATR kinases . These proteins initiate cell cycle arrest and repair mechanisms. If the damage is irreparable, apoptosis is induced through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the stability and efficacy of this compound compounds. For instance, the aquation process is pH-dependent, with lower pH levels accelerating the activation of the drug. Additionally, the presence of chloride ions can stabilize the inactive form of the drug, reducing its efficacy.

: Springer : Dalton Transactions : Frontiers in Pharmacology : Springer : Springer : Dalton Transactions : Springer : Dalton Transactions : Springer

Biochemical Analysis

Biochemical Properties

Platinum plays a crucial role in biochemical reactions, especially in the form of this compound-based drugs like cisplatin. These compounds interact with DNA, forming this compound-DNA adducts that inhibit DNA replication and transcription. This interaction primarily involves the formation of covalent bonds between this compound and the nitrogen atoms of purine bases in DNA. Additionally, this compound compounds can interact with proteins and enzymes, leading to the formation of this compound-protein complexes that can disrupt normal cellular functions .

Cellular Effects

This compound compounds exert profound effects on various types of cells and cellular processes. In cancer cells, this compound compounds like cisplatin induce apoptosis by causing DNA damage and activating cell death pathways. This includes the activation of p53, a tumor suppressor protein that regulates the expression of genes involved in cell cycle arrest and apoptosis. This compound compounds also affect cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound compounds involves several key steps. Upon entering the cell, this compound compounds undergo aquation, where chloride ligands are replaced by water molecules, making the this compound more reactive. The activated this compound then binds to DNA, forming intrastrand and interstrand crosslinks that distort the DNA helix and inhibit replication and transcription. This leads to the activation of DNA damage response pathways, including the recruitment of repair proteins and the activation of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound compounds can change over time. This compound compounds are relatively stable, but they can undergo degradation in the presence of reducing agents or high temperatures. Long-term exposure to this compound compounds can lead to the development of resistance in cancer cells, characterized by increased DNA repair capacity, reduced drug uptake, and enhanced detoxification mechanisms. These temporal effects are crucial for understanding the long-term efficacy and stability of this compound-based therapies .

Dosage Effects in Animal Models

The effects of this compound compounds vary with different dosages in animal models. At low doses, this compound compounds can effectively inhibit tumor growth with minimal toxicity. At high doses, they can cause severe side effects, including nephrotoxicity, neurotoxicity, and myelosuppression. These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound compounds are involved in several metabolic pathways. After administration, they are transported into cells via copper transporters and organic cation transporters. Inside the cell, this compound compounds can undergo biotransformation, forming reactive intermediates that can bind to DNA, proteins, and other biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to the overall cytotoxic effects of this compound compounds .

Transport and Distribution

The transport and distribution of this compound compounds within cells and tissues are mediated by specific transporters and binding proteins. Copper transporters, such as CTR1, play a crucial role in the uptake of this compound compounds into cells. Once inside the cell, this compound compounds can bind to glutathione and metallothioneins, which can affect their distribution and accumulation. The localization of this compound compounds within specific cellular compartments can influence their activity and toxicity .

Subcellular Localization

This compound compounds exhibit distinct subcellular localization patterns. They can accumulate in the nucleus, where they interact with DNA and induce cytotoxic effects. Additionally, this compound compounds can localize to the cytoplasm and mitochondria, affecting various cellular processes. The subcellular localization of this compound compounds is influenced by targeting signals and post-translational modifications, which can direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Platinum can be synthesized through various methods, including electrochemical deposition, chemical reduction, and thermal decomposition. One common method involves the reduction of this compound(IV) chloride with hydrogen gas at high temperatures to produce this compound metal . Another method is the electrochemical deposition of this compound black on electrodes, which involves the reduction of this compound ions in an electrolyte solution .

Industrial Production Methods: In industrial settings, this compound is primarily obtained as a byproduct of nickel and copper mining. The ore is first crushed and ground, followed by flotation to concentrate the this compound group metals. The concentrate is then smelted and refined through a series of chemical processes, including leaching, precipitation, and solvent extraction, to isolate and purify this compound .

Comparison with Similar Compounds

Platinum stands out due to its extensive use in both industrial and biomedical applications, making it an invaluable material in modern technology and medicine.

Properties

IUPAC Name

platinum
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InChI

InChI=1S/Pt
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InChI Key

BASFCYQUMIYNBI-UHFFFAOYSA-N
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Canonical SMILES

[Pt]
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Molecular Formula

Pt
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DSSTOX Substance ID

DTXSID9064681
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Molecular Weight

195.08 g/mol
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Physical Description

Silvery, whitish-gray, malleable, ductile metal. Mp: 1772 °C; bp: 2187 °C. Density: 21.45 g cm-3 at room conditions (very dense). Also shipped as a finely divided powder (platinum black), as a sponge, and as particles deposited on a supporting material such as alumina. Has strong catalytic activity in these forms; finely divided platinum can be dangerous to handle in the vicinity of other chemicals on this account. Used platinum catalysts are particularly dangerous and can be explosive., Dry Powder, Liquid, Other Solid; Other Solid, Silver-grey lustrous solid; Also available as black powder (platinum black) and spongy solid (platinum sponge); [Merck Index], Solid, BLACK POWDER., Silvery, whitish-gray, malleable, ductile metal.
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Boiling Point

6921 °F at 760 mmHg (NIOSH, 2023), 3825 °C, 3827 °C, 6921 °F
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Solubility

Insoluble (NIOSH, 2023), Soluble in aqua regia. Insoluble in mineral and organic acids., Solubility in water: insoluble, Insoluble
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Density

21.45 (NIOSH, 2023) - Denser than water; will sink, 21.447 (calc), 21.45 g/cm³, 21.45
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0.0187 Pa @ melting point, 0 mmHg (approx)
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Color/Form

Silver-gray, lustrous, malleable and ductile metal; face-centered cubic structure. Also prepd in the form of a black powder (platinum black) and as spongy masses (platinum sponge).

CAS No.

7440-06-4
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Melting Point

3222 °F (NIOSH, 2023), 1768.4 °C, 1768.3 °C, 1769 °C, 3222 °F
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Synthesis routes and methods

Procedure details

Sodium ethoxide (0.416 g) was dissolved in 20 mL of ethanol, then combined with platinum chloride (0.333 g) and agitated until it became clear. The resulting mixture was then added to a carbon support slurry which was dispersed in 10 mL of ethanol and further agitated to produce a platinum precursor-carbon-sodium ethoxide ethanol mixture.
Quantity
0.416 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
platinum chloride
Quantity
0.333 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Customer
Q & A

A: [] cis-diammine(glycolato)platinum, 254-S, exhibits faster elimination from the blood compared to cisplatin due to its low protein binding. This difference arises from the distinct chemical structures of the two compounds, influencing their interaction with plasma proteins. While both compounds deliver this compound to tissues, the lower protein binding of 254-S allows for a greater proportion of the drug to be distributed in an active, unbound form.

A: [] The study demonstrated that phenanthriplatin, unlike cisplatin, effectively inhibits DNA replication in both cells expressing and lacking polymerase η (Pol η). This suggests that phenanthriplatin, a monofunctional this compound complex, exerts its cytotoxic effects through a mechanism distinct from cisplatin. Crystallographic studies of Pol η interacting with phenanthriplatin-damaged DNA revealed unique interactions compared to cisplatin-DNA adducts, further supporting a distinct mechanism of action.

A: [] this compound-DNA adduct levels, specifically in leukocyte DNA, have been linked to disease response in ovarian and testicular cancer. Measuring these adducts provides insights into the extent of DNA damage induced by this compound agents. Interestingly, a study utilizing atomic absorption spectrometry found a correlation between high adduct levels after the first dose of carboplatin and a positive disease response in patients with various cancers.

A: [] this compound(IV) complexes, while more stable than their this compound(II) counterparts, often suffer from limited clinical efficacy. MSNs, due to their ability to passively target tumor tissues, offer a promising strategy for enhancing drug delivery. By loading this compound(IV) conjugates onto MSNs, researchers observed significantly increased cytotoxicity against breast cancer cell lines compared to cisplatin alone. This enhanced efficacy highlights the potential of nanomaterial-based drug delivery systems in improving the therapeutic index of this compound-based anticancer agents.

A: [] this compound(II) complexes incorporating singly and doubly N-confused calix[4]phyrin ligands exhibit unique structural distortions compared to the parent calix[4]phyrin scaffold. These distortions, confirmed by single-crystal X-ray diffraction and spectroscopic analyses, result in significant bathochromic shifts in both absorption and phosphorescence maxima. These findings highlight the influence of ligand modification on the photophysical properties of this compound(II) complexes, suggesting their potential as near-infrared triplet sensitizers for various applications.

A: [] OCTs, particularly OCT2, play a significant role in the renal handling of this compound agents, influencing their nephrotoxicity. Cisplatin, being a substrate for OCT2, is actively transported into renal tubular cells, contributing to its nephrotoxic effects. Conversely, oxaliplatin, although a substrate for OCT2, is also a substrate for the efflux transporter MATE2-K, potentially explaining its lower nephrotoxicity compared to cisplatin. Notably, carboplatin and nedaplatin are not transported by OCTs, correlating with their reduced nephrotoxic profiles.

A: [] Computational fluid dynamics studies have demonstrated that the geometry of this compound-rhodium gauze catalysts significantly impacts the efficiency of ammonia oxidation. Variations in wire diameter, mesh size, and overall gauze structure influence heat and mass transfer within the catalytic system. These factors, in turn, affect the temperature and flow fields around the catalyst wires, ultimately influencing the overall reaction rate and selectivity.

A: [] Coating this compound nanoparticles with iron-nickel hydroxide layers creates a synergistic effect that significantly enhances their catalytic activity for carbon monoxide (CO) oxidation. The presence of the iron-nickel hydroxide layer facilitates the adsorption and activation of oxygen at room temperature, a process that is typically challenging on bare this compound surfaces. This interfacial effect, coupled with the ability of nickel to improve catalyst stability, results in a highly efficient catalytic system for CO oxidation.

A: [] While tin oxide offers potential advantages as an electrocatalyst support due to its electrical conductivity, its use with this compound in methanol electro-oxidation faces challenges. Studies revealed that this compound deposited on tin oxide exhibits low activity for this reaction. This reduced activity is attributed to strong interactions between this compound and tin oxide during catalyst preparation, specifically during calcination in air. These interactions hinder the reduction of this compound to its metallic form, which is essential for catalytic activity.

A: [] The solubility of this compound in acidic solutions, a crucial factor in fuel cell performance and durability, is influenced by several parameters. Research has shown that this compound solubility increases with increasing temperature and decreasing pH, highlighting the role of proton activity in the dissolution process. Additionally, the potential, controlled by oxygen partial pressure, also influences solubility. While an increase in oxygen partial pressure slightly enhances solubility, the solubility in a pure nitrogen atmosphere is significantly lower.

A: [] this compound nanocubes, synthesized by reducing potassium tetrachloroplatinate(II) with hydrogen in the presence of sodium polyacrylate, exhibited enhanced SERS activity compared to roughened this compound electrodes. These nanocubes, with an average edge length of 15 nm, provided a greater surface area for the adsorption of probe molecules like thiocyanate ions, leading to increased SERS signal enhancement.

A: [] The synthesis of well-defined this compound-based M12L24 nanospheres is highly dependent on the design of the ditopic ligands employed. Research using time-dependent mass spectrometry, NMR spectroscopy, and molecular mechanics calculations revealed that factors like the charge distribution and steric bulk at the endo-site of the ditopic linker play crucial roles in directing the self-assembly process towards the formation of M12L24 spheres.

A: [] China faces a significant imbalance between the supply and demand of this compound group metals (PGMs). The country possesses limited domestic PGM resources, leading to a heavy reliance on imports. This dependence on foreign sources poses strategic challenges for China's rapidly growing industries that require PGMs, emphasizing the need for resource diversification, recycling initiatives, and the development of PGM-efficient technologies.

A: [] The design of this compound containers significantly influences the growth of single-crystal oxides. Incorporating iridium layers into a this compound crucible, creating a composite structure, can improve growth conditions for crystals like sodium barium niobate. Additionally, designing containers with flux-draining capabilities has proven beneficial for growing rare-earth iron garnets. These modifications highlight the importance of material science and engineering principles in optimizing specialized applications of this compound.

A: [] The electrochemical separation of 90Y from 90Sr, a crucial process in radiopharmaceutical production, leverages the difference in their standard electrode potentials. By applying a controlled potential (-2.5 V) in an acidic medium (pH 2-3), 90Y, having a less negative standard potential compared to 90Sr, selectively deposits on a this compound cathode. This process, often involving two electrolysis cycles for enhanced purity, highlights the application of electrochemical principles in isolating radioisotopes for medical applications.

A: [] The ratio of gold to this compound prices (GP) serves as a valuable indicator of economic sentiment and risk aversion. Contrary to the common perception that gold prices always rise during recessions, research indicates that both gold and this compound prices decline during such periods, albeit with this compound experiencing a steeper decline. This difference in price behavior makes the GP ratio a sensitive indicator of economic downturns.

A: [] Miniaturization and careful geometric design are crucial in developing a this compound balanced cantilever-based TCD. By sandwiching a thin aluminum oxide layer between this compound layers, residual stress in the this compound films helps maintain cantilever flatness. This design enables high operating temperatures (up to 300 °C) with low power consumption (around 8 mW), crucial for gas chromatography applications.

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